molecular formula C16H20N2O2S B15105749 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole

1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole

Cat. No.: B15105749
M. Wt: 304.4 g/mol
InChI Key: SAXYPQVQTDYHFR-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole is an organic compound characterized by a sulfonyl group attached to a pyrazole ring, with a cyclohexylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 3-methylpyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyclohexylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(4-Cyclohexylphenyl)sulfonyl]pyrrolidine
  • 1-[(4-Cyclohexylphenyl)sulfonyl]-1H-imidazole
  • 1-[(4-Cyclohexylphenyl)sulfonyl]indoline

Comparison: 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The pyrazole ring can participate in additional interactions and reactions, making this compound versatile for various applications.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-3-methylpyrazole

InChI

InChI=1S/C16H20N2O2S/c1-13-11-12-18(17-13)21(19,20)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3

InChI Key

SAXYPQVQTDYHFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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